molecular formula C21H14Cl2N4O3S B11407912 5-chloro-N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-2-(methylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11407912
M. Wt: 473.3 g/mol
InChI Key: GMMGPQYTVQPYNY-UHFFFAOYSA-N
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Description

5-chloro-N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-2-(methylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The process may include the formation of the benzofuran ring, followed by the introduction of the pyrimidine ring and the attachment of the chlorophenyl and carbamoyl groups. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-2-(methylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Tin(II) chloride, iron powder.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the chlorine atoms can yield various substituted derivatives .

Mechanism of Action

The mechanism of action of 5-chloro-N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-2-(methylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit tyrosine kinases, which are involved in cell signaling and growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-chloro-N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-2-(methylsulfanyl)pyrimidine-4-carboxamide lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H14Cl2N4O3S

Molecular Weight

473.3 g/mol

IUPAC Name

5-chloro-N-[2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl]-2-methylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C21H14Cl2N4O3S/c1-31-21-24-10-14(23)17(27-21)19(28)26-16-13-7-2-3-8-15(13)30-18(16)20(29)25-12-6-4-5-11(22)9-12/h2-10H,1H3,(H,25,29)(H,26,28)

InChI Key

GMMGPQYTVQPYNY-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)Cl)Cl

Origin of Product

United States

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